[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
CAS No.: 439107-90-1
VCID: VC6668017
Molecular Formula: C13H7Cl2F3N2O3
Molecular Weight: 367.11
* For research use only. Not for human or veterinary use.
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate - 439107-90-1](/images/structure/VC6668017.png)
Description |
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. It is characterized by its unique molecular structure, which includes a pyridazine ring and a trifluoromethyl-substituted benzene ring. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological and chemical properties. Chemical Stability and ReactivityThe stability and reactivity of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate would depend on the functional groups present in its structure. The presence of chlorine and trifluoromethyl groups suggests potential reactivity in certain chemical reactions. Future Research DirectionsFuture studies should focus on synthesizing this compound efficiently, characterizing its physical and chemical properties, and evaluating its biological activities. This could involve collaborations between organic chemists, pharmacologists, and materials scientists to uncover its full potential. |
---|---|
CAS No. | 439107-90-1 |
Product Name | [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate |
Molecular Formula | C13H7Cl2F3N2O3 |
Molecular Weight | 367.11 |
IUPAC Name | (4,5-dichloro-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C13H7Cl2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2 |
Standard InChIKey | VIJKPGLSWADBGL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl |
Solubility | not available |
PubChem Compound | 1474463 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume